molecular formula C6H11ClN2O B2761157 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- CAS No. 1638333-57-9

3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)-

Katalognummer: B2761157
CAS-Nummer: 1638333-57-9
Molekulargewicht: 162.62
InChI-Schlüssel: IOOQQAFDXAHVHN-CHUJMTOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1α,5α,6α)- is a bicyclic amine derivative characterized by a fused cyclopropane-pyrrolidine ring system. Its stereochemistry (1α,5α,6α) defines the spatial arrangement of substituents, critical for biological activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4+,5?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOQQAFDXAHVHN-FLGDEJNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)N)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)N)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638333-57-9
Record name rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- typically involves a cyclopropanation reaction. One common method is the rhodium-catalyzed cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings and does not require chromatographic purification . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .

Industrial Production Methods

Industrial production of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- often employs scalable synthetic routes that do not require distillation or chromatographic purification. The use of tele-scoped conditions enables the synthesis of either the exo- or endo-isomers of 3-azabicyclohexanes on a gram scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Typical reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly in the development of mu-opioid receptor antagonists . Its bicyclic scaffold allows for effective orientation of pharmacophores in three-dimensional space, which is essential for optimizing drug-receptor interactions.

Research indicates that derivatives of 3-Azabicyclo[3.1.0]hexane exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, such as HL-60 (promyelocytic leukemia) and HT29 (colon carcinoma). For instance, specific derivatives exhibited IC50 values ranging from 19 µM to 42 µM against HL-60 cells, indicating moderate cytotoxicity .
CompoundCell LineIC50 (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028
  • Antibacterial and Antifungal Activities : The compound's derivatives have demonstrated potential antibacterial and antifungal properties, making them candidates for further pharmacological exploration .

Organic Synthesis Applications

In organic chemistry, 3-Azabicyclo[3.1.0]hexane-6-carboxamide serves as a versatile building block for constructing complex molecular architectures. Its unique structure facilitates the synthesis of various functionalized heterocycles with potential biological activities.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Dihydroxylation Reactions : Using dirhodium(II)-catalyzed cyclopropanation processes with ethyl diazoacetate allows for high diastereoselectivity in forming exo- or endo-isomers without requiring chromatographic purification.
  • Hydrogenolysis : The compound can also be synthesized from its benzyl derivatives through catalytic hydrogenation processes using noble metal catalysts such as palladium .

Case Studies and Research Findings

Several studies have focused on the structural modifications and biological evaluations of 3-Azabicyclo[3.1.0]hexane derivatives:

  • A study investigated the synthesis of highly functionalized heterocycles derived from 3-Azabicyclo[3.1.0]hexane moieties, revealing their potential as biologically active compounds with applications in treating various diseases .
  • Another research highlighted the conformational studies of proline-templated amino acids based on this compound, showcasing its utility in designing peptide mimics with enhanced biological activity .

Wirkmechanismus

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride (1:1), (1alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

(a) Carboxamide vs. Carboxylate Esters
  • Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (): Molecular Formula: C₈H₁₄ClNO₂ vs. C₆H₁₁ClN₂O (theoretical for carboxamide). Key Differences: The ethyl ester group reduces polarity compared to the carboxamide, affecting solubility and membrane permeability. Carboxamides generally exhibit stronger hydrogen-bonding capacity, enhancing target binding . Applications: Esters are often prodrugs, whereas carboxamides are direct pharmacophores .
(b) Methanol and Other Substituents
  • (1α,5α,6α)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride (): Molecular Formula: C₆H₁₂ClNO vs. C₆H₁₁ClN₂O. Key Differences: The hydroxymethyl group increases hydrophilicity but lacks the hydrogen-bonding versatility of carboxamide. This may reduce potency in enzyme inhibition .

Stereochemical Variants

  • Impact: Stereochemistry significantly affects bioavailability and selectivity. For example, (1R,5S,6r) derivatives are intermediates in synthesizing ketohexokinase inhibitors .

Ring-System Modifications

(a) Bicyclo[3.1.1] vs. Bicyclo[3.1.0] Systems
  • 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride (): Structure: A seven-membered bicyclic system with a ketone group.
(b) Heteroatom Position
  • (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride ():
    • Structure : Nitrogen at position 2 instead of 3.
    • Impact : Altered hydrogen-bonding geometry and charge distribution, leading to divergent biological activities .

Therapeutic Potential

  • Ketohexokinase Inhibition : Substituted 3-azabicyclo[3.1.0]hexanes (e.g., methyl esters, carboxamides) are reported as ketohexokinase inhibitors for metabolic disorders (). The carboxamide variant may exhibit enhanced binding due to stronger interactions with the enzyme’s active site .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Stereochemistry Applications Reference ID
3-Azabicyclo[3.1.0]hexane-6-carboxamide, HCl (1α,5α,6α) C₆H₁₁ClN₂O Carboxamide (1α,5α,6α) Kinase inhibition, Drug development
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ Ethyl ester Undefined Prodrug intermediate
(1α,5α,6α)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride C₆H₁₂ClNO Hydroxymethyl (1α,5α,6α) Bioactive intermediate
rel-(1R,5S,6r)-Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₇H₁₂ClNO₂ Methyl ester (1R,5S,6r) Ketohexokinase inhibitor intermediate
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride C₆H₁₀ClNO Ketone N/A Structural studies

Biologische Aktivität

3-Azabicyclo[3.1.0]hexane-6-carboxamide, hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of oncology and pain management. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom in the ring system. This unique configuration contributes to its biological activity. The molecular formula for 3-Azabicyclo[3.1.0]hexane-6-carboxamide is C6H10N2OC_6H_{10}N_2O with a molecular weight of approximately 126.16 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework. For instance, a series of derivatives were evaluated for their antiproliferative effects on various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cells.

  • IC50 Values : The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxic effects .
  • Mechanism of Action : The compounds induced apoptosis in HeLa and CT26 cells, leading to an accumulation of cells in the SubG1 phase of the cell cycle and alterations in cellular morphology, such as the disappearance of actin filaments .

Cell Cycle Analysis

Cell cycle analysis using flow cytometry revealed that treatment with 3-azabicyclo[3.1.0]hexane derivatives resulted in:

  • Increased accumulation of cells in the G0/G1 phase.
  • Decreased transition to the S phase, suggesting an arrest in cell proliferation .

Study on Spiro-Fused Derivatives

A recent study focused on spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane oxindoles demonstrated their efficacy against several cancer cell lines:

  • Cell Lines Tested : K562, HeLa, Jurkat, Sk-mel-2 (melanoma), and MCF-7 (breast cancer).
  • Results : Significant cytotoxicity was observed with concentrations as low as 2 μM after 72 hours of treatment .

In Vivo Studies

Preliminary in vivo studies on Balb/C mice indicated that these compounds could suppress tumor growth dynamics significantly . The findings suggest a potential for further development into therapeutic agents targeting cancer.

Mechanisms Underlying Biological Activity

The biological activity of 3-azabicyclo[3.1.0]hexane derivatives may involve:

  • Interaction with Tumor Protein p53 : Compounds may affect pathways involving TP53, which is frequently mutated in cancers.
  • Signal Cascade Modulation : Influencing pathways such as STAT3/p-STAT3-JAK2/p-JAK2 could be a mechanism through which these compounds exert their effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (1α,5α,6α)-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride, and how can yield optimization be achieved?

  • Answer : The synthesis involves cyclization of precursors (e.g., exo-3-azabicyclo[3.1.0]hexane-6-carboxylate intermediates) under acidic or basic conditions. Key steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition or intramolecular C–N bond closure .
  • Carboxamide functionalization : Introduced through coupling reactions (e.g., using activated esters or carbodiimide reagents).
  • Hydrochloride salt formation : Purified via crystallization in polar solvents (e.g., ethanol/water mixtures) to enhance stability .
    • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted. For example, using DMSO as a solvent at 120°C improved coupling efficiency in related azabicyclo systems .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Answer :

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • X-ray crystallography : Confirms absolute configuration, particularly for resolving ambiguities in NOESY NMR data .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupled with 2D techniques (COSY, HSQC) identify vicinal coupling constants to validate the bicyclic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Answer : Discrepancies often arise from:

  • Assay conditions : Variability in cell lines (e.g., HepG2 vs. HEK293), incubation times, or solvent carriers (DMSO vs. saline). Standardizing protocols (e.g., CLSI guidelines) minimizes false positives .
  • Salt form stability : Hydrochloride salts may hydrolyze in aqueous buffers, altering bioavailability. Pre-solubility studies (e.g., shake-flask method) and stability-indicating HPLC are critical .
  • Pharmacokinetic factors : Differences in membrane permeability (logP) or metabolic clearance (CYP450 interactions) can explain in vitro/in vivo discordance. Use metabolic profiling (e.g., liver microsomes) to identify labile sites .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Answer :

  • Core modifications : Introduce substituents at the carboxamide position (e.g., alkyl, aryl groups) to probe steric and electronic effects. For example, bulky groups at C6 reduce enzymatic degradation .
  • Ring expansion/contraction : Compare activity of 3-azabicyclo[3.1.0]hexane analogs with 3-azabicyclo[4.2.0] systems to assess ring strain impact .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors or bacterial enzymes. Validate with mutagenesis studies .

Q. How does the hydrochloride salt form influence physicochemical properties compared to the free base?

  • Answer : The hydrochloride salt:

  • Enhances solubility : Aqueous solubility increases by ~10-fold (e.g., 25 mg/mL vs. 2.5 mg/mL for the free base) due to ionic dissociation .
  • Improves crystallinity : Facilitates purification via recrystallization, reducing amorphous impurities (<1% by XRD) .
  • Alters stability : Hydrolysis at pH >7.0 may regenerate the free base. Monitor via pH-stat titration and stability-indicating assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

  • Answer : Key challenges include:

  • Exothermic cyclization : Use jacketed reactors with controlled cooling (0–5°C) to prevent thermal degradation .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of coupling agents) and employ scavenger resins (e.g., QuadraPure™) to trap unreacted intermediates .
  • Purification bottlenecks : Switch from column chromatography to continuous crystallization (e.g., mixed-suspension mixed-product removal) for >90% yield .

Methodological Guidance

Q. How to design a robust in vitro assay to evaluate the antimicrobial activity of this compound?

  • Answer :

  • Strain selection : Use WHO-priority pathogens (e.g., Staphylococcus aureus ATCC 29213) and include efflux pump-deficient mutants to isolate target-specific effects .
  • MIC determination : Follow CLSI broth microdilution with 96-well plates. Include controls for solvent interference (≤1% DMSO) .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic activity at 2× and 4× MIC over 24 hours .

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

  • Answer :

  • Rodent models : Sprague-Dawley rats (IV/PO dosing) provide clearance (Cl), volume of distribution (Vd), and bioavailability (F) data. Use LC-MS/MS for plasma quantification (LOQ: 1 ng/mL) .
  • Tissue distribution : Autoradiography with 14C^{14}C-labeled compound identifies accumulation in target organs (e.g., brain for CNS-active derivatives) .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) paired with in silico tools (e.g Meteor Nexus) predicts Phase I/II metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.